5-Ethoxy-7,12-dimethyltetraphene
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Overview
Description
5-Ethoxy-7,12-dimethyltetraphene is a polycyclic aromatic hydrocarbon (PAH) with a complex structure that includes ethoxy and methyl substituentsIt is structurally related to 7,12-dimethyltetraphene, which is a known carcinogen found in tobacco smoke .
Preparation Methods
The synthesis of 5-Ethoxy-7,12-dimethyltetraphene typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 7,12-dimethyltetraphene, followed by the introduction of the ethoxy group at the 5-position. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure purity and yield .
Chemical Reactions Analysis
5-Ethoxy-7,12-dimethyltetraphene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of partially or fully hydrogenated products.
Scientific Research Applications
5-Ethoxy-7,12-dimethyltetraphene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Research on this compound helps in understanding the biological effects of PAHs, including their carcinogenic and mutagenic properties.
Medicine: Studies on its interactions with biological molecules can provide insights into the development of cancer and other diseases.
Mechanism of Action
The mechanism of action of 5-Ethoxy-7,12-dimethyltetraphene involves its interaction with cellular components, leading to various biological effects. It can bind to DNA, causing mutations and potentially leading to cancer. The compound may also interfere with cellular signaling pathways, such as the interleukin-2 pathway, resulting in immunosuppression .
Comparison with Similar Compounds
5-Ethoxy-7,12-dimethyltetraphene is unique due to the presence of both ethoxy and methyl groups, which influence its chemical and biological properties. Similar compounds include:
7,12-Dimethyltetraphene: A potent carcinogen found in tobacco smoke.
9,10-Dimethyl-1,2-benzanthracene: Another PAH with similar carcinogenic properties.
1,4-Dimethyl-2,3-benzphenanthrene: A structurally related compound with different substituents
These compounds share similar core structures but differ in their substituents, leading to variations in their reactivity and biological effects.
Properties
CAS No. |
61441-20-1 |
---|---|
Molecular Formula |
C22H20O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
5-ethoxy-7,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C22H20O/c1-4-23-21-13-20-14(2)16-9-5-6-10-17(16)15(3)22(20)19-12-8-7-11-18(19)21/h5-13H,4H2,1-3H3 |
InChI Key |
UMBMXDZXEWVBME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C3=CC=CC=C3C(=C2C4=CC=CC=C41)C)C |
Origin of Product |
United States |
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